4-[(4-Amino-1,2,5-oxadiazol-3-yl)diazenyl]-2-{[(4-methylphenyl)imino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1-DIAZENYL]-2-{[(4-METHYLPHENYL)IMINO]METHYL}PHENOL is a complex organic compound that features a unique structure incorporating oxadiazole and diazenyl groups
Preparation Methods
The synthesis of 4-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1-DIAZENYL]-2-{[(4-METHYLPHENYL)IMINO]METHYL}PHENOL involves multiple steps. One common synthetic route includes the reaction of 4-amino-1,2,5-oxadiazole with appropriate diazonium salts under controlled conditions. The reaction typically requires a solvent such as toluene and is conducted at low temperatures to ensure the stability of the intermediates . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of amines and other reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenolic and diazenyl groups, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and product yields.
Scientific Research Applications
4-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1-DIAZENYL]-2-{[(4-METHYLPHENYL)IMINO]METHYL}PHENOL has diverse applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.
Mechanism of Action
The mechanism by which 4-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1-DIAZENYL]-2-{[(4-METHYLPHENYL)IMINO]METHYL}PHENOL exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can form hydrogen bonds and other interactions with active sites, while the diazenyl group can participate in redox reactions, altering the function of target molecules. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar compounds include other oxadiazole derivatives such as:
3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: This compound shares the oxadiazole core but differs in its substituents, leading to different chemical and biological properties.
1,2,4-Oxadiazoles: These regioisomers have different nitrogen and oxygen arrangements, affecting their reactivity and applications.
1,3,4-Oxadiazoles: Another regioisomer with distinct properties and uses in medicinal and material chemistry.
Properties
Molecular Formula |
C16H14N6O2 |
---|---|
Molecular Weight |
322.32 g/mol |
IUPAC Name |
4-[(4-amino-1,2,5-oxadiazol-3-yl)diazenyl]-2-[(4-methylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C16H14N6O2/c1-10-2-4-12(5-3-10)18-9-11-8-13(6-7-14(11)23)19-20-16-15(17)21-24-22-16/h2-9,23H,1H3,(H2,17,21) |
InChI Key |
ICTZVTHAZQSWAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=C(C=CC(=C2)N=NC3=NON=C3N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.